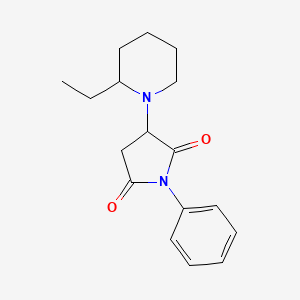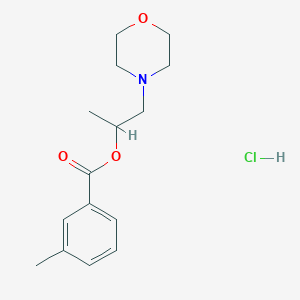![molecular formula C24H30N4O B4021113 2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4021113.png)
2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of precursor molecules followed by their subsequent reaction under controlled conditions. For instance, compounds similar to the one can be synthesized through reactions involving bromophenylmethyl derivatives and hydroxyethylpiperazine, optimized through specific molar ratios, temperature, and time to yield high product percentages (Wang Jin-peng, 2013). Such processes are meticulously designed to ensure the formation of the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often confirmed using various spectroscopic methods, including NMR, IR, and mass spectrometry, complemented by X-ray crystallography for precise structural determination. For example, similar compounds have been characterized to confirm their complex structures, revealing detailed insights into the molecular arrangements and the nature of bonding between the constituent atoms (Bakr F. Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the phenyl, pyrazol, and piperazinyl groups, enabling a variety of chemical transformations. These can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. For instance, multicomponent transformations leveraging the electrogenerated anion of ethanol have been reported for the synthesis of derivative compounds, showcasing the versatility of these molecules in organic synthesis (Zahra Vafajoo et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystalline structure can reveal information about the molecular packing, intermolecular interactions, and stability of the compound. Studies have detailed the crystal structures of similar compounds, indicating how these properties influence their physical behavior and potential applications (Y. Chumakov et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are defined by the molecular structure and functional groups of the compound. These properties are essential for predicting the behavior of these compounds in chemical reactions and potential applications. Research into similar compounds has provided insights into their reactivity patterns, highlighting the influence of structural features on their chemical properties (O. Prakash et al., 2011).
特性
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c29-16-12-23-19-27(14-15-28(23)13-11-20-7-3-1-4-8-20)18-22-17-25-26-24(22)21-9-5-2-6-10-21/h1-10,17,23,29H,11-16,18-19H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBCAXWPYCHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-phenylethyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021041.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4021043.png)
![4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4021051.png)
![methyl (5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4021054.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021062.png)
![ethyl 1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4021078.png)

![4,4'-[3-(phenylsulfonyl)-1,2-propanediyl]dimorpholine](/img/structure/B4021095.png)
![N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4021098.png)
![N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)
![7-benzyl-3-isobutyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4021124.png)

![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)